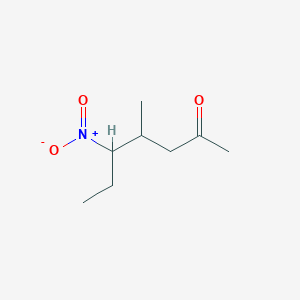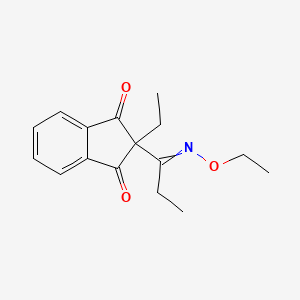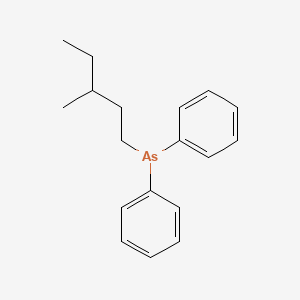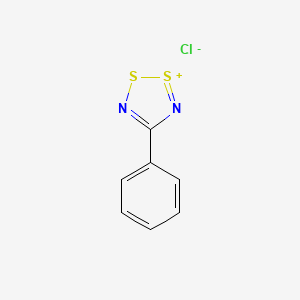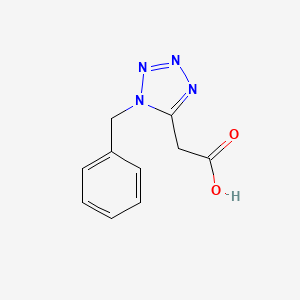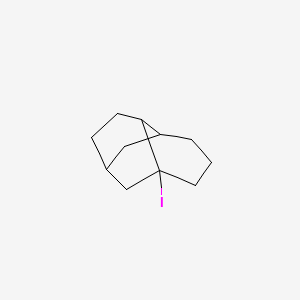![molecular formula C18H16O2 B14498503 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene CAS No. 63163-65-5](/img/structure/B14498503.png)
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Diphenyl-2,5-dioxabicyclo[420]oct-7-ene is a bicyclic organic compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal rearrangement of related bicyclic compounds. For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been studied extensively . This process can be carried out at elevated temperatures, often in the presence of solvents like toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene exerts its effects involves its interaction with molecular targets and pathways. For instance, its thermal isomerization involves a direct disrotatory ring opening, which has been studied using deuterium kinetic isotope effects . This mechanism highlights the compound’s ability to undergo structural rearrangements under specific conditions.
類似化合物との比較
Similar Compounds
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]oct-7-ene: Undergoes thermal rearrangement to form different products.
cis-Bicyclo[4.2.0]oct-7-ene: Used as a precursor in the synthesis of related compounds.
Uniqueness
7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene is unique due to its specific dioxabicyclo ring system and the presence of phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar bicyclic compounds.
特性
CAS番号 |
63163-65-5 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
7,8-diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene |
InChI |
InChI=1S/C18H16O2/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)18-17(15)19-11-12-20-18/h1-10,17-18H,11-12H2 |
InChIキー |
WLNXOBNHKLOPDV-UHFFFAOYSA-N |
正規SMILES |
C1COC2C(O1)C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


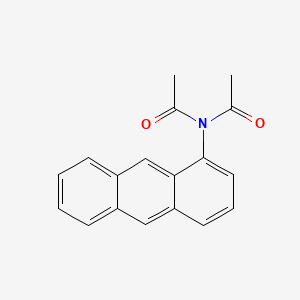



![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
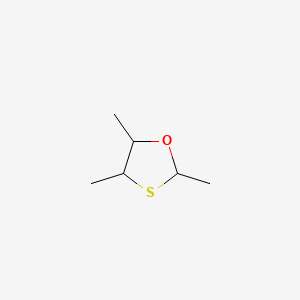
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
